2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with an amino group and a carboxylic acid group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 3,3-dimethylcyclobutanone with ammonia or an amine source, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid: Similar structure but different positional isomer.
3,3-Dimethylcyclobutanecarboxylic acid: Lacks the amino group, leading to different chemical properties and reactivity.
Uniqueness
2-Amino-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-amino-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-4(5(7)8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10) |
InChI Key |
QMRAUVIRRTYDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1N)C(=O)O)C |
Origin of Product |
United States |
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